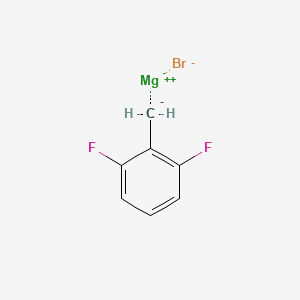

2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran, is an organometallic compound used primarily as a Grignard reagent in organic synthesis. This compound is known for its reactivity and is often utilized in the formation of carbon-carbon bonds, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Mécanisme D'action

- The primary target of 2,6-Difluorobenzylmagnesium bromide is the neuromuscular junctions in the lung . It acts as an anticholinergic (parasympatholytic) agent .

- This leads to bronchodilation , which is crucial for managing symptoms related to bronchospasm in conditions like chronic obstructive pulmonary disease (COPD) and asthma exacerbations .

Target of Action

Mode of Action

Result of Action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Difluorobenzylmagnesium bromide typically involves the reaction of 2,6-difluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

2,6-Difluorobenzyl bromide+Magnesium→2,6-Difluorobenzylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of 2,6-Difluorobenzylmagnesium bromide follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent, including reactors designed to maintain an inert atmosphere and control the temperature and pressure conditions. The product is typically purified and standardized to a specific concentration, such as 0.25M in 2-methyltetrahydrofuran .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Difluorobenzylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can participate in halogen-metal exchange reactions.

Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: 2-methyltetrahydrofuran, diethyl ether.

Conditions: Inert atmosphere, low temperatures to control reactivity.

Major Products Formed

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Aromatics: From halogen-metal exchange reactions.

Coupled Products: From cross-coupling reactions.

Applications De Recherche Scientifique

2,6-Difluorobenzylmagnesium bromide is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:

Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Intermediate in the synthesis of drug candidates.

Material Science: Used in the preparation of functional materials with specific properties.

Biological Studies: Employed in the modification of biomolecules for research purposes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Difluorobenzylmagnesium bromide

- 3,5-Difluorobenzylmagnesium bromide

- 2,6-Dimethylphenylmagnesium bromide

Uniqueness

2,6-Difluorobenzylmagnesium bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can affect its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over the reaction outcome is required .

Activité Biologique

2,6-Difluorobenzylmagnesium bromide (DFB) is an organomagnesium compound classified as a Grignard reagent. It is primarily utilized in organic synthesis, particularly for forming carbon-carbon bonds. The compound is notable for its reactivity and sensitivity to air and moisture, necessitating careful handling under inert conditions. This article explores the biological activity of DFB, focusing on its potential applications in pharmaceuticals and its mechanisms of action.

- Chemical Formula : C7H5BrF2Mg

- Molecular Weight : 231.32 g/mol

- Concentration : 0.25M in 2-MeTHF (2-methyltetrahydrofuran)

- Reactivity : Sensitive to moisture and air; reacts with water.

Applications in Organic Synthesis

DFB serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substituents enhance its electrophilic character compared to other Grignard reagents, making it a valuable tool in medicinal chemistry.

Table 1: Comparison of Grignard Reagents

| Compound Name | Formula | Key Features |

|---|---|---|

| Benzylmagnesium bromide | C7H7BrMg | Lacks fluorine substituents; more stable |

| 3-Fluorobenzylmagnesium bromide | C7H6BrF Mg | Contains one fluorine; different reactivity |

| 2,6-Difluorobenzylmagnesium bromide | C7H5BrF2Mg | Enhanced electrophilic character |

Biological Activity and Mechanisms

The biological activity of DFB has been investigated in several studies, particularly regarding its role as a pharmaceutical intermediate. Its reactivity allows for the formation of complex structures that can interact with biological systems.

Case Study: Synthesis of Therapeutic Agents

In recent research, DFB was employed as an intermediate in synthesizing compounds targeting cystic fibrosis transmembrane conductance regulator (CFTR) mutations. The study demonstrated that DFB could effectively facilitate the formation of co-potentiators that enhance chloride conductance in CFTR mutants, showcasing its potential therapeutic applications .

Mechanistic Insights

The mechanism by which DFB exerts its biological effects involves nucleophilic addition reactions typical of Grignard reagents. These reactions can lead to the formation of various functional groups that are crucial for biological activity. For instance, the introduction of difluorobenzyl moieties into drug candidates can significantly alter their pharmacokinetic properties, enhancing efficacy and selectivity.

Toxicological Considerations

While DFB shows promise in pharmaceutical applications, its toxicity profile must be considered. As with many organometallic compounds, DFB can exhibit acute toxicity if mishandled. Safety data sheets recommend using appropriate personal protective equipment and handling the compound under inert conditions to mitigate risks associated with exposure .

Summary of Research Findings

Research indicates that DFB is a versatile reagent with significant potential in drug development:

- Pharmaceutical Intermediate : Used extensively in synthesizing various bioactive compounds.

- Electrophilic Character : The presence of fluorine enhances reactivity compared to non-fluorinated analogs.

- Therapeutic Applications : Promising results in enhancing CFTR functionality suggest broader implications for treating genetic disorders.

Propriétés

IUPAC Name |

magnesium;1,3-difluoro-2-methanidylbenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVWBIWSDJCATG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1F)F.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Mg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294786 |

Source

|

| Record name | 2,6-Difluorobenzylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107549-26-8 |

Source

|

| Record name | 2,6-Difluorobenzylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.